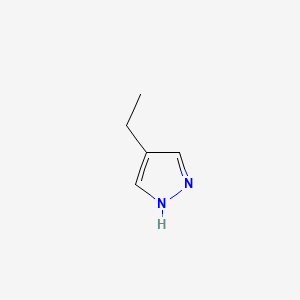
Phthalimidooxyacetic Acid
Overview
Description
Phthalimidooxyacetic acid (PAA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 166.14 g/mol and a melting point of 148°C. PAA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of other compounds, such as aldehydes and amines. The synthesis of PAA is relatively simple and can be achieved in a variety of ways.
Scientific Research Applications
Industrial and Environmental Applications
Phthalates in Industry and Environment : Phthalates, including compounds related to phthalimidooxyacetic acid, are widely used as plasticizers in the manufacture of flexible vinyl used in consumer products, food contact applications, and medical devices. Their environmental presence and potential health impacts are a concern due to their extensive industrial applications (Hauser & Calafat, 2005).
Biological Impact of Phthalates : Research highlights the need for assessing multiple cellular targets affected by phthalates and their mixtures, as they modulate similar pathways, suggesting cumulative effects on health and environment (Mankidy et al., 2013).
Health and Biological Research
Phthalates and Human Health : Studies on health effects of phthalates, including compounds structurally similar to this compound, indicate a broad spectrum of potential impacts on human health. These studies emphasize the importance of understanding the biological mechanisms and pathways influenced by phthalates (Hauser & Calafat, 2005).
Endocrine Disruption and Hormone Mimicry : Phthalic acid, a related compound, has been shown to bind to estrogen receptors and mimic hormone physiological actions, suggesting potential implications for compounds like this compound in hormone-related biological processes (Pavan et al., 2001).
Research in Materials Science
- Crystallization of Polymers : Phthalimide compounds, closely related to this compound, have been studied for their effect on the crystallization behavior of polymers like poly(lactic acid), indicating potential applications in materials science (He et al., 2013).
Microbial Degradation and Environmental Impact
- Microbial Degradation of Phthalates : Bacterial degradation of phthalates and related compounds is an area of interest due to their widespread use and environmental impact. Understanding microbial pathways for degrading these compounds can inform environmental remediation strategies (Ren et al., 2018).
Chemical Synthesis and
Biomedical Research7. Synthesis of Antimicrobial Agents : The condensation of compounds like 4-aminophenylacetic acid with phthalic anhydride, related to this compound, has led to the creation of derivatives with promising antimicrobial activities, indicating potential applications in medical and pharmaceutical fields (Bedair et al., 2006).
Anti-Inflammatory and Enzyme Inhibition : Phthalimide derivatives, structurally similar to this compound, have been evaluated for their anti-inflammatory and enzyme inhibition activities. This research opens possibilities for developing new therapeutic agents based on phthalimide chemistry (Perveen & Orfali, 2018).
Phytotoxicity and Antifungal Properties : Studies on phthalic acid derivatives, similar to this compound, have identified phytotoxic and antifungal properties, suggesting potential applications in agriculture for pest control and disease management (Zhang et al., 2011).
Mechanism of Action
Target of Action
Phthalimidooxyacetic Acid, also known as 2-Phthalimidehydroxy-acetic acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
This compound, as a part of a PROTAC molecule, interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process results in the reduction of the target protein’s levels within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, this compound can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
As a part of a protac molecule, it is expected to influence the pharmacokinetic properties of the protac . The design of the PROTAC, including the choice of ligands and linker (which includes this compound), can significantly impact the bioavailability of the PROTAC .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the reduction of the target protein’s levels within the cell . This can lead to various effects depending on the function of the target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially alleviate the disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the stability of the PROTAC and its ability to interact with its targets . Additionally, the intracellular environment, including the presence of the necessary E3 ubiquitin ligase and the proteasome, is crucial for the action of this compound .
Biochemical Analysis
Biochemical Properties
Phthalimidooxyacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their function and leading to various biological effects. These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to potential antitumor effects . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, toxic or adverse effects may be observed . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects. Threshold effects and dose-response relationships should be carefully studied to understand the compound’s pharmacological profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, certain enzymes may catalyze the conversion of this compound into its active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and concentration. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the factors that govern the subcellular localization of this compound is important for elucidating its mechanism of action.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDDVARCIVORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445062 | |
| Record name | Phthalimidooxyacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134724-87-1 | |
| Record name | Phthalimidooxyacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

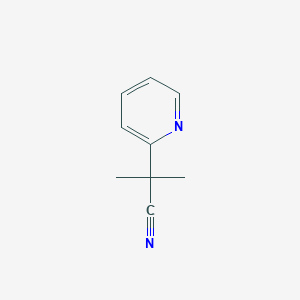

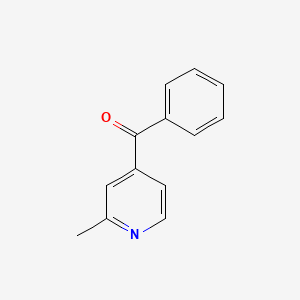
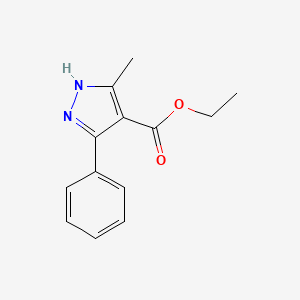
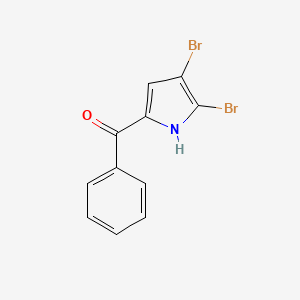
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)




